COMT Inhibition: 20-Fold Superior Potency of 3,4-Dihydroxybenzamide Bifunctional Derivative over 3,4,5-Trihydroxybenzamide Analog
The bifunctional COMT inhibitor N,N'-1,3-propanediylbis(3,4-dihydroxybenzamide) exhibits an apparent Ki of 0.3 μM, representing a 20-fold greater inhibitory potency compared to the structurally analogous N,N'-1,3-propanediylbis(3,4,5-trihydroxybenzamide) which demonstrates a Ki of 6.0 μM [1]. This potency differential is attributed to optimal linker length and hydroxyl substitution pattern on the benzamide substructures.
| Evidence Dimension | COMT inhibitory potency (apparent Ki) |
|---|---|
| Target Compound Data | Ki = 0.3 μM |
| Comparator Or Baseline | N,N'-1,3-propanediylbis(3,4,5-trihydroxybenzamide): Ki = 6.0 μM |
| Quantified Difference | 20-fold greater potency (lower Ki) |
| Conditions | In vitro COMT inhibition assay using porcine liver enzyme |
Why This Matters
This 20-fold potency advantage directly impacts dose requirements and therapeutic index considerations for programs developing COMT inhibitors as L-DOPA adjunct therapies.
- [1] Brevitt SE, Tan EW. Synthesis and in vitro evaluation of two progressive series of bifunctional polyhydroxybenzamide catechol-O-methyltransferase inhibitors. J Med Chem. 1997;40(13):2035-2039. View Source
